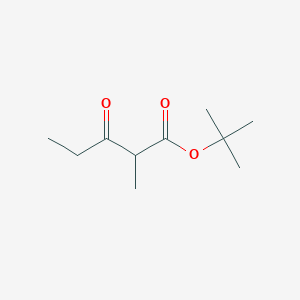
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of pentanoic acid and is characterized by the presence of a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of 2-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxopentanoic acid.
Reduction: The major product is 2-methyl-3-hydroxypentanoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The keto group may also interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-oxo-, methyl ester
- Pentanoic acid, 1,1-dimethylethyl ester
- 2-Methyl-3-oxo-pentanoic acid methyl ester
Uniqueness
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Biological Activity
Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, also known as methyl 2-methyl-3-oxopentanoate, is a compound of interest due to its various biological activities. This article provides an overview of its biological properties, including antioxidant and antimicrobial activities, along with relevant research findings and case studies.
- Chemical Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- CAS Registry Number : 30414-53-0
1. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Various studies have assessed the antioxidant potential of pentanoic acid derivatives.
- Study Findings :
| Compound | IC50 (µM) |
|---|---|
| Pentanoic Acid Derivative | 28.08 |
| Ascorbic Acid | 25.32 |
2. Antimicrobial Activity
The antimicrobial properties of pentanoic acid derivatives have been explored against various pathogens.
- Research Overview :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus flavus | 200 µg/mL |
| Escherichia coli | 150 µg/mL |
The biological activity of pentanoic acid involves several mechanisms:
- Membrane Disruption : The compound's interaction with microbial membranes leads to leakage of intracellular contents and loss of membrane potential.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to cell death.
Case Study 1: Antioxidant Efficacy in Food Preservation
A study investigated the use of pentanoic acid derivatives in food preservation due to their antioxidant properties. The results demonstrated that incorporating these compounds significantly reduced lipid oxidation in meat products over a storage period of four weeks .
Case Study 2: Antimicrobial Application in Agriculture
In agricultural settings, pentanoic acid was tested as a biopesticide against fungal pathogens affecting crops. The application resulted in a notable decrease in fungal growth and improved crop yield .
Properties
CAS No. |
26735-86-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-6-8(11)7(2)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
AMUJTULVPVRWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















